Product packaging for Zinc DL-aspartate(Cat. No.:CAS No. 15281-32-0)

Zinc DL-aspartate

Cat. No.: B10822296
CAS No.: 15281-32-0
M. Wt: 329.6 g/mol
InChI Key: POEVDIARYKIEGF-UHFFFAOYSA-L
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Description

Zinc DL-aspartate is a chelated salt of zinc and the amino acid aspartic acid, presented as a white crystalline powder that is insoluble in water but soluble in dilute hydrochloric acid . This compound is provided as a high-purity reagent for research applications and is strictly for laboratory use. In scientific research, this compound has been shown to significantly influence immune cell function. Studies report that it can dose-dependently suppress the activation and proliferation of human T-cells and reduce the production of Th1, Th2, and Th17 cytokines, suggesting value in research on T cell-mediated processes . At higher concentrations (exceeding 100 µM), it has been observed to induce caspase 3/7 activity and apoptosis in pre-activated human T-cells . In the context of intestinal biology, Zinc L-aspartate has been found to enhance intestinal stem cell activity and protect the integrity of the intestinal mucosa in mouse models. This protective effect is linked to the activation of the Wnt/β-catenin signaling pathway, which promotes the proliferation and regeneration of the intestinal epithelium . Other research areas include metabolic studies, where a specific isotopically modified form (64Zn-aspartate) has shown potential in managing oxidative stress and lipid metabolism in models of obesity , and agriculture, where it has been investigated as a foliar spray to improve plant drought tolerance . It is important to note that in a rat model of myocardial infarction, Zinc-bis-(DL-hydrogensaspartate) application did not demonstrate a reduction in apoptotic cell death or improvement in heart function, highlighting that its biological effects are context-dependent . Researchers can utilize this compound to explore its mechanisms and applications in these and other scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O8Zn B10822296 Zinc DL-aspartate CAS No. 15281-32-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15281-32-0

Molecular Formula

C8H12N2O8Zn

Molecular Weight

329.6 g/mol

IUPAC Name

zinc;2-azaniumylbutanedioate

InChI

InChI=1S/2C4H7NO4.Zn/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

POEVDIARYKIEGF-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])[NH3+])C(=O)[O-].C(C(C(=O)[O-])[NH3+])C(=O)[O-].[Zn+2]

Origin of Product

United States

Synthesis and Advanced Physicochemical Characterization of Zinc Dl Aspartate Complexes

Synthetic Methodologies for Zinc-Amino Acid Complexes

The formation of zinc-amino acid complexes, including zinc DL-aspartate, typically involves reactions in aqueous media, with careful control over reaction conditions to achieve desired product characteristics.

Influence of Reaction Conditions (e.g., pH, Starting Zinc Salts) on Product Purity and Yield

The specific reaction conditions significantly influence the purity, yield, and crystalline form of the synthesized this compound.

pH: The pH of the reaction medium is a critical parameter. As noted, zinc aspartate complex formation typically occurs within a pH range of 5.4–8.4. researchgate.netresearchgate.net Adjusting the pH, often using bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is crucial for achieving optimal chelation and stability of the zinc-aspartate complex. nih.gov Deviations from the optimal pH can affect the solubility of reactants and the stability of the formed complex, thereby impacting yield and purity.

Pressure: External pressure plays a notable role in the crystallization of zinc aspartate hydrates. High pressures, specifically above 50 MPa, have been demonstrated to favor the formation of the sesquihydrate (ZnAsp₂·1.5H₂O) over the dihydrate. nih.gov This preference is attributed to the sesquihydrate's more compact structure and reduced void volume, which are advantageous under compression. nih.gov The sesquihydrate undergoes an isostructural phase transition at approximately 0.8 GPa due to the collapse of its internal pores. nih.gov

Starting Zinc Salts: While specific starting zinc salts for DL-aspartate synthesis are not detailed in the provided literature, common zinc sources in coordination chemistry include zinc sulfate (B86663) (ZnSO₄) and zinc chloride (ZnCl₂). nih.govfu-berlin.de The choice of the zinc salt can influence the reaction kinetics and the final product characteristics due to differences in solubility and counter-ion effects.

Purity and Yield: The precise control over pH, temperature, and crystallization rate from aqueous solutions is essential for obtaining pure crystalline forms of this compound, particularly differentiating between the dihydrate and sesquihydrate. nih.govnih.govjapsonline.com

Structural Elucidation Techniques for Complex Confirmation

A suite of advanced analytical techniques is employed to confirm the formation and characterize the structure of this compound complexes.

Spectroscopic Characterization (e.g., Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods provide insights into the molecular structure, functional groups, and coordination environment of the this compound complex.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of characteristic functional groups within the aspartate ligand and to infer coordination modes. Peaks associated with the carboxylate group (e.g., C=O and C-O stretching vibrations) and the amino group (N-H stretching and bending) are typically observed. acs.org For instance, in related zinc complexes, amide I and amide II bands, as well as O-H stretching vibrations from coordinated or lattice water molecules, have been identified. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can detect electronic transitions within the complex, providing information about the electronic environment around the zinc ion and the ligand. Changes in absorption spectra upon complexation can indicate metal-ligand interactions and coordination. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as ¹H NMR and ¹³C NMR, are crucial for confirming the structure and purity of the organic ligand and the resulting complex. The spectra provide information on the chemical environment of protons and carbons, allowing for the determination of the ligand's integrity and the confirmation of its coordination to the zinc ion. acs.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis, including techniques like CHN analysis, is a fundamental method for determining the empirical formula of the synthesized complex. By quantifying the mass percentages of carbon, hydrogen, and nitrogen, and in conjunction with the known atomic mass of zinc, the stoichiometry of the zinc-to-aspartate ratio within the complex can be accurately verified. science.gov This technique is essential for confirming the precise composition of the synthesized material.

Single-Crystal and Powder X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction (XRD) techniques are indispensable for determining the precise three-dimensional structure and solid-state geometry of crystalline materials.

Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides the most detailed structural information, including unit cell dimensions, atomic coordinates, bond lengths, and bond angles. nih.govnih.govresearchgate.netscience.govcarleton.edutcd.ieresearchgate.net For this compound, SCXRD studies have confirmed the existence of different hydrate (B1144303) forms with distinct crystal structures. The dihydrate (ZnAsp₂·2H₂O) crystallizes in the triclinic system (space group P1), while the sesquihydrate (ZnAsp₂·1.5H₂O) crystallizes in the monoclinic system (space group C2/c). nih.govnih.govjapsonline.com These analyses reveal the arrangement of zinc aspartate ribbons and the pore structures accommodating water molecules. nih.govnih.govjapsonline.com

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases present in a sample and to assess its crystallinity. It is particularly useful for confirming the presence of specific polymorphs or hydrate forms and for comparing bulk material to known crystalline structures. researchgate.nettcd.ieresearchgate.net

Data Table: Structural and Synthesis Parameters of this compound Hydrates

ParameterThis compound Dihydrate (ZnAsp₂·2H₂O)This compound Sesquihydrate (ZnAsp₂·1.5H₂O)
Typical Synthesis Route Aqueous crystallization (normal conditions)High-pressure crystallization (>50 MPa)
Crystal System TriclinicMonoclinic
Space Group P1C2/c
Structural Motif Zinc aspartate ribbons, channel poresZinc aspartate ribbons, channel pores
Water Molecule Location Within channel pores, not coordinatedWithin channel pores, not coordinated
Zn²⁺ Coordination Four carboxylate oxygens from Asp anions(Implied similar to dihydrate)
General pH Range for Formation 5.4–8.45.4–8.4

Mechanistic Investigations of Zinc Dl Aspartate at the Molecular and Cellular Level

Interaction with Enzymes and Metalloproteins

Zinc is a crucial cofactor for a vast number of enzymes, participating in catalysis, structural stabilization, and regulatory functions nih.govmdpi.comnih.gov. Zinc DL-aspartate, as a source of bioavailable zinc, can influence the activity and structure of these zinc-dependent enzymes.

This compound as a Modulator of Zinc-Dependent Enzyme Activity

This compound can act as a modulator of zinc-dependent enzyme activity. Studies indicate that zinc ions, in general, can exhibit inhibitory effects on various enzymes, often at nanomolar concentrations, by binding to active sites or allosteric sites nih.govkoreamed.org. For instance, zinc ions are known to inhibit enzymes such as glyceraldehyde 3-phosphate dehydrogenase, aldehyde dehydrogenases, and protein tyrosine phosphatases koreamed.orgresearchgate.net. While specific studies detailing this compound's direct modulation of a broad range of zinc-dependent enzymes are limited in the provided search results, its role as a zinc source implies it can influence enzymes that require zinc for their catalytic or structural integrity. For example, zinc aspartate has been noted to increase protein synthesis google.com, and zinc is essential for the activity of enzymes involved in protein synthesis and cell division ontosight.ainih.gov.

Coordination Chemistry in Enzyme Active Sites Involving Aspartate Residues

Aspartate residues, with their carboxylate side chains, are common ligands for zinc ions in enzyme active sites nih.govacs.orgmdpi.comnih.gov. These residues, along with histidine and cysteine, form coordination spheres that are critical for zinc's catalytic or structural roles nih.govnih.gov. In metalloenzymes, aspartate residues can directly participate in coordinating the zinc ion, influencing its Lewis acid properties and facilitating substrate binding or catalysis nih.govacs.orgnih.govnih.govfrontiersin.org. The presence of aspartate in this compound suggests a potential for direct interaction or influence on zinc coordination within enzyme active sites, potentially mimicking or competing with endogenous aspartate residues. For example, in Escherichia coli adenylosuccinate synthase, aspartate is implicated in coordinating with magnesium and potentially zinc ions in the active site researchgate.net. Similarly, aspartate residues are known to be involved in zinc coordination in various metalloenzymes, contributing to the enzyme's structure and function acs.orgnih.govnih.govnih.gov.

Influence on Catalytic Function and Structural Integrity of Metalloenzymes

Zinc ions can influence both the catalytic function and structural integrity of metalloenzymes. Zinc acts as a Lewis acid in catalytic sites, activating water molecules or participating directly in the reaction mechanism nih.govnih.gov. It can also maintain protein structure by coordinating with amino acid residues, preventing denaturation or aggregation nih.govnih.govredalyc.org. For instance, zinc is essential for the structural integrity of zinc finger domains, which are involved in DNA binding and gene regulation nih.govredalyc.orgnih.gov. While direct evidence for this compound's specific impact on the catalytic function and structural integrity of metalloenzymes is not extensively detailed in the provided snippets, its role as a zinc source implies it can support or modulate these functions. For example, zinc deficiency is known to impair the catalytic function of metalloenzymes and affect protein synthesis ontosight.ainih.govredalyc.org.

Non-Competitive and Competitive Inhibition Mechanisms of Zinc-Binding Enzymes

Zinc ions are known to inhibit enzymes through various mechanisms, including competitive and non-competitive inhibition nih.govresearchgate.netnih.govresearchgate.netlibretexts.org.

  • Caspase-3: Zinc ions have been shown to mediate non-competitive inhibition of Caspase-3, a key enzyme in apoptosis. Computational studies suggest that zinc can bind to specific sites within Caspase-3, leading to conformational changes that reduce its activity researchgate.netbiorxiv.org. Zinc binding to Caspase-3 is reported to occur at the active site, potentially involving the catalytic histidine residue, and can also involve exosites outside the active site nih.govresearchgate.net.
  • HIV-1 Protease: Zinc ions are known inhibitors of HIV-1 protease. Molecular dynamics simulations suggest that zinc can bind to the catalytic aspartate residues (Asp-25 and Asp-25') in the active site, leading to inactivation of the enzyme nih.govrutgers.edurutgers.edu. This binding is proposed to occur between the carboxylate side chains of these aspartate residues, stabilizing the dimeric structure and inhibiting catalytic activity nih.govrutgers.edurutgers.edu. The inhibition can be competitive or non-competitive, depending on the substrate rutgers.edu.
  • Adenylosuccinate Synthase: Zinc ions act as competitive inhibitors for both magnesium and aspartate binding in Escherichia coli adenylosuccinate synthase, with a reported Ki value of 29 nM nih.govresearchgate.net. This suggests that zinc can bind to the active site, interfering with the binding of essential cofactors and substrates.
  • Influence on Gene Expression and Protein Synthesis

    Zinc plays a critical role in regulating gene expression and protein synthesis, acting as a cofactor for transcription factors and enzymes involved in these processes nih.govontosight.ainih.govredalyc.orgmdpi.com.

    Transcriptional Regulation Mediated by this compound

    Zinc is essential for the function of numerous transcription factors, particularly those containing zinc finger motifs, which are crucial for DNA binding and sequence-specific gene regulation nih.govnih.govredalyc.orgnih.govmdpi.com. Zinc deficiency can impair the activity of these transcription factors, affecting the expression of genes involved in cell proliferation, differentiation, and stress responses nih.govredalyc.orgmdpi.com.

    Studies have shown that high doses of zinc aspartate can negatively regulate genes controlling cell cycle entry and progression in CD4+ T cells, leading to impaired gene expression of metabolic genes and regulators like Myc researchgate.net. This indicates that this compound, at specific concentrations, can influence transcriptional pathways. Furthermore, zinc is known to be involved in the transcriptional regulation of genes related to zinc homeostasis itself, mediated by transcription factors like Zur and Zap1 in various organisms nih.govasm.org. While the direct mechanism of this compound on specific transcriptional regulators is not fully elucidated in the provided snippets, its role as a zinc source implies it can influence cellular zinc levels, thereby impacting zinc-dependent transcriptional machinery. Zinc is also necessary for the activity of enzymes and proteins involved in protein synthesis and cell division ontosight.ainih.gov.

    In Vitro and Preclinical Cellular Effects of Zinc Dl Aspartate

    Effects on Cell Proliferation and Viability

    T cells: Zinc DL-aspartate has demonstrated significant effects on the proliferation of T lymphocytes. In vitro studies on human T cells, both freshly stimulated and pre-activated, revealed a dose-dependent suppression of proliferation when treated with zinc aspartate. nih.gov This anti-proliferative effect was observed through kinetic monitoring of proliferating cell cluster formation over 72 hours. nih.govresearchgate.net Specifically, zinc aspartate was found to inhibit T cell activation and the subsequent production of cytokines associated with various T helper cell subsets, including Th1, Th2, and Th17. nih.govnih.govresearchgate.net Further research using transcriptomic analysis showed that zinc aspartate can inhibit T helper 2 (Th2) airway inflammation by altering the function and viability of CD4+ T cells in a dose-dependent manner. nih.gov

    Tumor Cells: The compound exhibits cytotoxic activity against various malignant cell lines. Research on a stable isotope form, Zn64aspartate, showed a significant cytotoxic effect on tumor cells of different histogenesis, with MB16 melanoma cells being particularly sensitive. nih.gov This compound suppressed the viability and proliferation of malignant cells. nih.gov Studies on zinc compounds in general support the finding of selective growth inhibition in cancer cells. For instance, zinc has been shown to selectively halt the proliferation of esophageal cancer cells while not affecting normal esophageal epithelial cells. sciencedaily.com Similarly, various prostate cancer cell lines (PC3, LNCaP, and DU145) showed dose-dependent growth inhibition in response to zinc treatment. researchgate.net

    Astrocytes: The viability and function of astrocytes are also influenced by zinc levels. High concentrations of zinc (100–400 µM) have been shown to cause significant decreases in ATP levels and impair the glutamate (B1630785) uptake capacity of cultured cortical astrocytes, which are critical for neuron survival. nih.gov This suggests that excessive zinc levels, such as those that might be delivered by high concentrations of zinc aspartate, could compromise astrocyte viability by inducing energy failure. nih.gov Conversely, zinc deficiency can also be detrimental, triggering pro-inflammatory signaling in astrocytes. nih.gov

    Table 1: Effects of Zinc Aspartate on Proliferation and Viability of Different Cell Lines

    Cell Type Effect Key Findings References
    Human T Cells Anti-proliferative Dose-dependent suppression of proliferating cell clusters. nih.govresearchgate.net
    Altered Viability Inhibition of Th2 cell function and viability. nih.gov
    Tumor Cells (Melanoma, Lung) Cytotoxic Suppression of viability and proliferation; greater sensitivity in malignant cells. nih.gov

    | Astrocytes | Impaired Function | High concentrations decrease ATP levels and glutamate uptake. | nih.gov |

    This compound influences cellular growth by intervening in fundamental metabolic and cell cycle-related pathways. In CD4+ T cells, zinc aspartate treatment led to the downregulation of genes associated with the cell cycle, glycolysis, and the tricarboxylic acid (TCA) cycle. nih.gov This alteration in gene expression results in reduced metabolic fitness, which directly contributes to the observed decrease in T cell viability and proliferation. nih.gov The suppression of proliferating T cell cluster formation provides visual evidence of its inhibitory effect on cellular growth and division processes. nih.gov By modulating the activation and cytokine production of effector T cells, zinc aspartate can effectively control their expansion in vitro. nih.gov

    Induction of Programmed Cell Death Pathways

    This compound can induce programmed cell death, or apoptosis, through multiple interconnected pathways, particularly at higher concentrations.

    Caspase-Dependent Pathway: A primary mechanism of apoptosis induction by zinc aspartate is the activation of caspases, a family of proteases central to the execution of apoptosis. researchgate.net In studies on both freshly stimulated and pre-activated human T cells, zinc aspartate concentrations exceeding 100 µM led to a steady increase in the number of cells with active caspase-3 and caspase-7. nih.govresearchgate.net This activation of effector caspases is a hallmark of late-stage apoptosis. nih.gov Further research using a stable isotope, Zn64aspartate, demonstrated caspase-dependent cell death in A-549 lung cancer cells. nih.gov The cleavage of caspase target proteins, such as poly (ADP)-ribose polymerase (PARP), is a downstream consequence of this cascade. researchgate.net

    Mitochondrial Pathway: The mitochondrial pathway is also implicated in zinc-induced apoptosis. Zinc overload can lead to a decrease in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and the subsequent release of pro-apoptotic factors from the mitochondria. nih.gov In malignant prostate cells, zinc treatment has been shown to trigger the release of cytochrome c from the mitochondria into the cytosol, a critical step in the activation of the intrinsic apoptotic pathway. researchgate.net This release is often mediated by the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane. nih.govnih.gov

    p53-Mediated Pathway: The tumor suppressor protein p53 plays a role in apoptosis induced by zinc compounds. Studies have shown that Zn64aspartate induces p53-mediated apoptosis in melanoma cells. nih.gov The functionality of p53 can be a determining factor in the cellular response to zinc; for example, zinc-induced apoptosis in MCF-7 breast cancer cells was found to require a functional p53 expression. nih.gov In some contexts, zinc deficiency can also activate p53-dependent apoptotic pathways, underscoring the critical role of zinc homeostasis in regulating this pathway. researchgate.neted.gov

    Table 2: Mechanisms of Apoptosis Induced by Zinc Aspartate

    Apoptotic Pathway Key Mediators Affected Cell Types References
    Caspase-Dependent Caspase-3, Caspase-7 Human T Cells, A-549 Lung Cancer Cells nih.govnih.govresearchgate.net
    Mitochondrial Cytochrome c, Bax Malignant Prostate Cells researchgate.netnih.govnih.gov

    | p53-Mediated | p53 | Melanoma Cells, Breast Cancer Cells | nih.govnih.gov |

    A significant finding in preclinical studies is the differential cytotoxicity of zinc compounds, including zinc aspartate, which appear to be more toxic to malignant cells than to their non-malignant counterparts. Research using Zn64aspartate explicitly concluded that malignant cells were more sensitive to its cytotoxic effect compared to normal cells. nih.gov This selective action was also observed in another study where zinc was found to inhibit the growth of esophageal cancer cells but not normal esophageal epithelial cells. sciencedaily.com This suggests that cancer cells may have an altered zinc metabolism or signaling network that makes them more vulnerable to the pro-apoptotic effects of high zinc concentrations. sciencedaily.com

    Immunomodulatory Effects on Specific Cellular Subsets

    This compound exerts notable immunomodulatory effects, primarily by influencing the function and cytokine profile of T cells. It has been shown to dose-dependently suppress the production of a wide range of cytokines from stimulated T cells. nih.gov This includes the inhibition of pro-inflammatory Th1 cytokines (like IFN-γ and IL-2), Th2 cytokines (IL-5), and Th17 cytokines (IL-17). nih.govnih.govresearchgate.netinstituteofmineralresearch.org

    Interestingly, while zinc aspartate reduces the secretion of several immunosuppressive cytokines such as IL-10 and TGF-β1, it unexpectedly elevates the levels of IL-16. nih.gov The release of IL-16, a cytokine associated with late apoptosis, corresponds with the induction of programmed cell death in T cells at higher zinc aspartate concentrations. nih.gov By altering CD4+ T cell function and viability, zinc aspartate can modulate immune responses, which may be beneficial in the context of T cell-mediated autoimmune diseases. nih.govnih.gov

    Regulation of T Cell Activation, Proliferation, and Differentiation in Vitro

    This compound has been shown to exert significant regulatory effects on T cell functions in vitro. Studies have demonstrated that this compound can dose-dependently suppress the activation and proliferation of both freshly stimulated and pre-activated human T cells. nih.govnih.govresearchgate.netnih.govresearchgate.net This inhibitory effect on proliferation has been observed in human T cells stimulated with anti-CD3/CD28 antibodies. nih.govresearchgate.net The suppression of T cell proliferation is a key finding, suggesting a potential role for zinc aspartate in modulating T cell-mediated immune responses. nih.govresearchgate.net

    In addition to its effects on activation and proliferation, zinc aspartate also influences T cell differentiation. Research indicates that zinc can modulate the differentiation of T helper (Th) cells. For instance, zinc supplementation has been shown to suppress the development of Th17 cells, a subset of T cells implicated in autoimmune diseases. researchgate.net Conversely, zinc has been reported to promote the induction of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. rwth-aachen.de This dual action—inhibiting pro-inflammatory Th17 cells while promoting immunosuppressive Tregs—highlights the nuanced role of zinc in shaping T cell-mediated immunity.

    The molecular mechanisms underlying these effects are multifaceted. Zinc ions are known to interact with various signaling molecules involved in T cell activation, such as protein kinase C and lymphocyte protein tyrosine kinase (Lck). semanticscholar.org By modulating these key signaling pathways, zinc aspartate can effectively regulate the downstream processes of T cell activation, proliferation, and differentiation.

    Table 1: Effects of this compound on T Cell Functions in Vitro

    Cell Type Condition Effect of this compound Reference
    Human T cells Freshly stimulated Suppression of proliferation nih.govnih.gov
    Human T cells Pre-activated Suppression of proliferation nih.govresearchgate.net
    Mouse splenocytes Stimulated Suppression of proliferation nih.gov
    Human T cells --- Induction of regulatory T cells (Tregs) rwth-aachen.de
    Mouse T cells --- Inhibition of Th17 cell development researchgate.net

    Impact on Cytokine Production Profiles (e.g., IL-1ra, IL-10, TGF-β1, IL-16)

    Interestingly, the effect of zinc aspartate on cytokine production can differ between freshly stimulated and pre-activated T cells. For example, while IL-1ra and TGF-β1 production were significantly reduced in freshly stimulated T cells, this effect was not observed in pre-activated T cells, with the exception of IL-10 inhibition at higher concentrations of zinc aspartate. nih.gov

    In a notable exception to its general suppressive effect on cytokine production, zinc supplementation has been found to lead to elevated levels of Interleukin-16 (IL-16). nih.govnih.gov IL-16 is a multifunctional cytokine that can act as a chemoattractant for various immune cells. This specific induction of IL-16 amidst a general reduction in other cytokines suggests a complex and selective immunomodulatory role for zinc aspartate. nih.gov Furthermore, research has shown that zinc aspartate also inhibits the production of pro-inflammatory Th1, Th2, and Th17 cytokines. nih.govnih.govresearchgate.net

    Table 2: Impact of this compound on Cytokine Production in Vitro

    Cytokine Cell Type Effect of this compound Reference
    IL-1ra Freshly stimulated human T cells Dose-dependent reduction nih.govnih.gov
    IL-10 Freshly stimulated human T cells Dose-dependent reduction nih.govnih.gov
    IL-10 Stimulated mouse splenocytes Suppression nih.gov
    TGF-β1 Freshly stimulated human T cells Dose-dependent reduction nih.govnih.gov
    IL-16 Human T cells Elevated levels nih.govnih.gov
    IL-2 Stimulated human T cells & mouse splenocytes Suppression nih.gov
    IL-17 Stimulated human T cells & mouse splenocytes Suppression nih.gov

    Neurobiological Activities

    Modulation of N-Methyl-D-Aspartate Receptors (NMDARs) in Neuronal Cells

    Zinc is a potent modulator of N-Methyl-D-Aspartate Receptors (NMDARs), which are critical for excitatory neurotransmission in the central nervous system. mdpi.com Extracellular zinc can inhibit NMDAR currents, and this interaction is a key aspect of its neurobiological activity. nih.govnih.gov NMDARs are ion channels that are permeable to calcium and their activation is dependent on the binding of glutamate and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.org

    The aspartate component of this compound is also relevant to NMDAR function. Both L-aspartate and D-aspartate can act as agonists at the NMDAR, stimulating the receptor, although with a weaker binding capacity than glutamate. elsevierpure.com D-aspartate, in particular, has a substantial binding affinity for the glutamate site on the NMDAR. mdpi.combohrium.com The activation of NMDARs by agonists like aspartate leads to the opening of the ion channel, allowing for cation influx, which is a fundamental process in neuronal signaling. wikipedia.org

    The interplay between zinc and aspartate at the NMDAR is complex. While zinc generally acts as an inhibitor, aspartate functions as an agonist. elsevierpure.comnih.gov This suggests that this compound could have a nuanced modulatory effect on NMDAR activity, potentially influencing neuronal excitability and downstream signaling pathways. The zinc transporter ZnT1 has been identified as a novel NMDAR binding protein, further highlighting the intricate relationship between zinc homeostasis and NMDAR function at the postsynaptic density. nih.gov

    Influence on Synaptic Plasticity and Neurotransmission

    Given its modulation of NMDARs, this compound is positioned to influence synaptic plasticity, the cellular mechanism underlying learning and memory. mdpi.com NMDARs are considered "coincidence detectors" that are crucial for initiating long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. youtube.com By modulating NMDAR function, zinc can impact the induction of synaptic plasticity. pnas.orgnih.gov

    Synaptically released zinc is co-released with glutamate and can modulate both excitatory and inhibitory neurotransmission. pnas.orgnih.gov It has been shown to affect both AMPA and NMDA receptors, the primary mediators of fast excitatory synaptic transmission. mdpi.com The influence of zinc on synaptic transmission is not static; sensory experience can lead to long-term changes in synaptic zinc levels, a phenomenon referred to as synaptic zinc plasticity. nih.govbiorxiv.org This suggests that the neuromodulatory role of zinc is itself subject to regulation by neuronal activity.

    Abnormal levels of D-aspartate have been shown to affect synaptic morphology, including dendritic length and spine density in the prefrontal cortex and hippocampus of mice. mdpi.com Furthermore, in vitro studies have demonstrated that exposure of rat hippocampal slices to D-aspartate increases the density of dendritic spines. mdpi.com These structural changes are indicative of alterations in synaptic connectivity and strength, further underscoring the role of the aspartate moiety in synaptic plasticity.

    Role of D-Aspartate in Neuronal Signaling and Function

    D-aspartate is an endogenous amino acid that acts as a signaling molecule in the nervous system. nih.gov It is involved in nervous system development and hormone regulation. nih.gov Accumulating evidence suggests that D-aspartate fulfills many of the criteria of a classical neurotransmitter, including its presence in presynaptic neurons, release upon stimulation, and induction of a postsynaptic response. nih.gov

    Functionally, D-aspartate is a known agonist of NMDARs, and its presence in high concentrations during prenatal development suggests a role in neurodevelopmental processes. mdpi.combohrium.com The regulation of D-aspartate levels is critical, as abnormally high levels can lead to NMDAR overstimulation, potentially causing excitotoxicity and neuroinflammation. mdpi.com

    Effects on Reproductive Cell Function (e.g., Spermatozoa)

    In vitro studies have demonstrated that this compound, often in combination with other antioxidants like coenzyme Q10, can have beneficial effects on sperm function. endocrine-abstracts.orgnih.govnih.gov One of the key findings is the improvement of sperm motility. Incubation of spermatozoa from asthenozoospermic patients with a combination containing zinc and D-aspartic acid resulted in a significant improvement in progressive motility. nih.gov In normozoospermic men, this treatment helped maintain sperm motility over time in vitro. nih.gov

    This improvement in motility is associated with a higher number of motile spermatozoa recovered after sperm selection techniques like swim-up. endocrine-abstracts.orgnih.gov The proposed mechanism for this effect is, in part, related to the antioxidant properties of the components. The combination of zinc, D-aspartic acid, and coenzyme Q10 has been shown to reduce lipid peroxidation in spermatozoa, which is a marker of oxidative damage. endocrine-abstracts.orgnih.gov By mitigating oxidative stress, these compounds can help preserve sperm function. nih.gov

    D-aspartic acid itself is involved in the regulation of spermatogenesis and is found in seminal plasma and spermatozoa. nih.gov Reduced levels of D-aspartate have been observed in men with oligoasthenoteratospermia. nih.gov In vitro studies suggest that D-aspartic acid can directly protect spermatozoa, preventing the decline in motility and the increase in DNA fragmentation and lipid peroxidation during in vitro culture. nih.gov These findings suggest that this compound can positively influence the viability and function of spermatozoa, particularly by protecting them from oxidative damage. nih.govresearchgate.net

    Table 3: In Vitro Effects of Zinc and D-Aspartic Acid on Spermatozoa

    Parameter Sperm Type Treatment Outcome Reference
    Progressive Motility Asthenozoospermic Zinc, D-aspartic acid, CoQ10 Significant improvement nih.gov
    Progressive Motility Normozoospermic Zinc, D-aspartic acid, CoQ10 Maintained nih.gov
    Lipid Peroxidation Asthenozoospermic & Normozoospermic Zinc, D-aspartic acid, CoQ10 Significantly lower nih.gov
    DNA Fragmentation Oligospermic & Normospermic Zinc, D-aspartate, CoQ10 Prevention of increase nih.gov
    Total & Progressive Motility Oligospermic & Normospermic Zinc, D-aspartate, CoQ10 Prevention of decrease nih.gov

    Preservation of Cell Motility and Kinetics

    In vitro studies have demonstrated that treatment with a combination containing zinc and D-aspartate effectively preserves sperm motility and kinetics. nih.gov When human spermatozoa from both normospermic and oligospermic individuals were incubated, those in a standard medium alone showed a significant decline in total and progressive motility over time. nih.govnih.gov In contrast, the samples treated with the zinc and D-aspartate combination maintained their initial motility levels. nih.govnih.gov

    The protective effect on sperm kinetics was also notable, particularly in samples from oligospermic patients, where the prevention of kinetic parameter decline was highly significant. nih.govnih.gov This suggests a direct action on the spermatozoa, helping to sustain their functional capacity during in vitro culture. nih.gov

    Table 1: Effect of In Vitro Treatment on Sperm Progressive Motility

    Sample Group Treatment Outcome on Progressive Motility
    NormospermicZinc, D-aspartate, Coenzyme Q10Maintained
    NormospermicMedium AloneSignificant Decrease
    OligospermicZinc, D-aspartate, Coenzyme Q10Maintained
    OligospermicMedium AloneSignificant Decrease

    Protection Against DNA Fragmentation and Lipid Peroxidation

    Spermatozoa are particularly vulnerable to damage from oxidative stress, which can lead to DNA fragmentation and lipid peroxidation of the cell membrane. nih.gov In vitro treatment with a formulation including zinc and D-aspartate has been shown to offer significant protection against these detrimental processes. nih.govnih.gov

    The study revealed that incubating spermatozoa with this combination prevented the increase in both DNA fragmentation and lipid peroxidation that was observed in untreated control samples. nih.govnih.gov This antioxidant effect is crucial, as zinc is known to have anti-apoptotic and antioxidant properties, playing a role in DNA transcription and protein synthesis. nih.gov By mitigating oxidative damage, the treatment helps preserve the structural and genetic integrity of the cells. nih.gov

    Table 2: Protective Effects Against Cellular Damage

    Cellular Parameter Effect of Zinc and D-Aspartate Treatment
    DNA FragmentationProtected against increase
    Lipid PeroxidationProtected against increase

    Pharmacokinetic and Bioavailability Profiling in Non Human Models

    Absorption Mechanisms and Cellular Transport

    The absorption and intracellular transport of zinc are complex processes tightly regulated by specific transporter proteins and buffering molecules. As a chelated form, Zinc DL-aspartate's absorption and cellular handling are influenced by the properties of both the zinc ion and the aspartate ligand.

    Zinc absorption primarily occurs in the small intestine, with the duodenum and jejunum identified as key sites in both humans and animal models nih.govmdpi.com. Studies in animal models have elucidated general zinc absorption pathways. For instance, the ZIP4 transporter is located on the apical membrane of enterocytes and plays a critical role in zinc uptake from the intestinal lumen into these cells mdpi.comjst.go.jpijbs.com. Following intracellular transport, zinc is typically effluxed into the bloodstream via the ZnT1 transporter, located on the basolateral membrane of enterocytes mdpi.comjst.go.jp.

    While direct mechanistic studies of this compound's intestinal absorption in vivo are limited in the provided literature, indirect evidence suggests its efficacy. Studies have indicated that zinc levels in tissues such as the prostate gland and testes were higher in rats treated with Zinc Aspartate (Zn-Asp) compared to those treated with zinc sulfate (B86663) mdpi.comnih.gov. Furthermore, research using a mouse model demonstrated that zinc L-aspartate (Zn-Asp) significantly improved jejunum mass and ameliorated mucosal injury induced by deoxynivalenol (B1670258) (DON). This protection was associated with enhanced enteroid-forming and -budding efficiency from isolated crypt cells, suggesting a positive influence on intestinal cell function and integrity, which is foundational for efficient absorption researchgate.net.

    Cellular zinc homeostasis is maintained by two major families of transmembrane transport proteins: the Zrt, Irt-like protein (ZIP) family, which facilitates zinc influx into the cytoplasm, and the Zinc Transporter (ZnT) family, which mediates zinc efflux from the cytoplasm or into intracellular compartments jst.go.jpmdpi.comiu.edunih.govmdpi.commdpi.commdpi.comnih.govembopress.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comacs.org. These transporters are integral membrane proteins with multiple transmembrane domains and are crucial for regulating intracellular zinc concentrations mdpi.comnih.govmdpi.comnih.govembopress.orgresearchgate.net.

    Zinc coordination within these transporters typically involves interactions with amino acid residues, including histidine, aspartate, and glutamate (B1630785) mdpi.comembopress.orgnih.govfrontiersin.org. The aspartate residue, in particular, plays a role in forming zinc-binding sites within the transmembrane domains of some ZnT transporters embopress.orgnih.gov. While the precise molecular mechanisms by which aspartate chelation specifically alters ZIP or ZnT transporter function are not fully detailed in the provided snippets, the formation of a stable zinc-aspartate complex is understood to enhance zinc's solubility and facilitate its interaction with these transport systems, potentially improving the efficiency of zinc uptake and metabolism researchgate.netmdpi.comnih.govpnas.org.

    Intracellular zinc homeostasis is a dynamic process involving the coordinated action of zinc transporters (ZIP and ZnT families) and zinc-binding proteins, most notably metallothioneins (MTs) jst.go.jpiu.edumdpi.commdpi.comnih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.netscribd.comnih.gov. ZIP transporters facilitate zinc influx into the cytosol, while ZnT transporters mediate efflux or sequestration into organelles jst.go.jpmdpi.commdpi.commdpi.comnih.govfrontiersin.orgresearchgate.net. MTs act as intracellular buffers, binding excess zinc to maintain low free cytosolic zinc concentrations (picomolar to nanomolar range) and releasing it when needed mdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.com.

    Chelated forms of zinc, such as this compound, may influence these homeostatic mechanisms by enhancing zinc's availability for transport and cellular uptake researchgate.netmdpi.comnih.govpnas.org. The stable complex formed by zinc and aspartate can improve the efficiency of zinc metabolism and potentially modulate the activity or expression of zinc transporters, thereby contributing to the maintenance of intracellular zinc gradients researchgate.netmdpi.comnih.gov.

    Comparative Bioavailability Studies

    The bioavailability of zinc is influenced by its chemical form, with chelated organic forms generally exhibiting superior absorption compared to inorganic salts. Studies have specifically compared this compound to other zinc compounds.

    Comparative studies, including those in animal models, suggest that this compound offers enhanced bioavailability over inorganic zinc sulfate. In rats, higher zinc levels were observed in the prostate gland and testes following treatment with Zinc Aspartate compared to zinc sulfate mdpi.comnih.gov. Furthermore, zinc sulfate is often characterized by lower bioaccessibility compared to organic chelates nih.gov. The relative instability of zinc aspartate compared to other chelates like zinc orotate (B1227488) has been noted, suggesting it may provide more absorbable zinc ions pnas.org.

    Direct comparisons highlight the favorable bioavailability of this compound relative to other organic zinc chelates and inorganic salts. A study involving healthy human volunteers administered 70Zn-labeled zinc sulfate, zinc gluconate, and zinc aspartate alongside milk found significantly higher Fractional Zinc Absorption (FZA) for zinc aspartate. The estimated FZA was approximately 34.58% for Zn-Asp, compared to 19.13% for Zn-Glu and 8.94% for ZnSO4 mdpi.comnih.govresearchgate.net. This indicates that zinc absorption from zinc aspartate was more than double that of zinc sulfate and approximately 1.5 times higher than zinc gluconate mdpi.comnih.gov.

    Data Table 1: Comparative Fractional Zinc Absorption (FZA) in Healthy Human Volunteers

    Zinc FormMean FZA (%)Standard Error
    Zinc Aspartate34.58± 3.58
    Zinc Gluconate19.13± 3.53
    Zinc Sulfate8.94± 1.19

    Data adapted from mdpi.comnih.govresearchgate.net. FZA was measured after oral administration of 2.0 mg 70Zn equivalent alongside bovine milk.

    Data Table 2: Comparative Zinc Absorption and Retention in Rats (Phytate-Rich Diet)

    Zinc FormTrue Absorption (%)Zinc Retention (%)Bioavailability (%)
    Zinc Glycinate (B8599266)513349
    Zinc Sulfate442542

    Data adapted from mdpi.com. Values represent comparisons between zinc glycinate and zinc sulfate.

    Compound List

    this compound

    Zinc Sulfate

    Zinc Gluconate

    Zinc Glycinate

    Zinc Orotate

    Zinc Picolinate

    Zinc Bisglycinate

    Zinc Methionine

    Zinc Citrate (B86180)

    Zinc Oxide

    Zinc-enriched Yeast

    Deoxynivalenol (DON)

    Advanced Analytical Methodologies for Zinc Dl Aspartate Research

    Quantitative Determination in Biological Matrices

    Accurate measurement of zinc concentrations in complex biological samples like blood, serum, plasma, urine, and tissues is fundamental to toxicological and pharmacological research. izincg.org Several highly sensitive and precise instrumental methods are routinely used for this purpose.

    Atomic Absorption Spectrometry (AAS), including Graphite (B72142) Furnace AAS (GF-AAS)

    Atomic Absorption Spectrometry (AAS) is a widely used technique for quantifying elements in a sample. ste-mart.com It operates on the principle that free atoms in a ground state can absorb light of a specific wavelength. ste-mart.com This absorption is element-specific, allowing for precise quantification. ste-mart.com For zinc analysis, a sample is atomized, and the amount of light absorbed by the zinc atoms is measured to determine its concentration. ste-mart.com

    Graphite Furnace AAS (GF-AAS) is a highly sensitive variant of AAS that allows for the determination of zinc concentrations in diverse biological samples with high accuracy, even in small sample volumes. nih.govjst.go.jp This method involves electrothermal atomization within a graphite tube. nih.gov The sample is placed on a graphite platform, dried, charred to remove matrix components, and then rapidly heated to a high temperature to atomize the zinc. nemi.gov The absorbance of light by the atomized zinc is directly proportional to its concentration. nih.gov GF-AAS can detect both free and protein-complexed zinc. nih.gov The use of a graphite platform and matrix modifiers helps to reduce interferences from the complex biological matrix. nemi.gov For instance, a combination of magnesium/palladium and EDTA has been used to eliminate chloride interference in serum and plasma analysis, allowing for higher pyrolysis temperatures. rsc.org

    Table 1: Comparison of AAS Methodologies for Zinc Determination

    Feature Flame AAS (FAAS) Graphite Furnace AAS (GF-AAS)
    Principle Atomization in a flame Electrothermal atomization in a graphite tube nih.gov
    Sensitivity Lower Higher nih.gov
    Sample Volume Larger (mL range) Smaller (µL range) nih.govnemi.gov
    Detection Limits Higher (ppm range) Lower (ppb range) ajol.info
    Interferences More susceptible to chemical interferences Reduced matrix interference with platform and modifiers nemi.gov
    Throughput Higher Lower

    Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)

    Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a powerful technique for the detection of chemical elements. wikipedia.org It utilizes an inductively coupled plasma, a high-temperature source of ionized gas (typically argon), to excite atoms and ions to a state where they emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.orgslideshare.net The intensity of this emission is proportional to the concentration of the element in the sample. wikipedia.org

    For the analysis of zinc in biological materials, ICP-AES offers multi-element determination capabilities and high precision. rsc.org Sample preparation can involve techniques like the "carbonaceous slurry" method, where the biological matrix is warmed with concentrated sulfuric acid. rsc.org This approach avoids the loss of volatile elements and is effective for chemically resistant components. rsc.org The selection of appropriate analytical lines and background correction is crucial to overcome interference from the sample matrix and coexisting elements. researchgate.net

    Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

    Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique for elemental analysis, capable of detecting trace metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. vitas.no The method uses a high-temperature inductively coupled plasma to ionize the sample. vitas.noyoutube.com These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. vitas.no

    ICP-MS is ideal for the precise quantification of zinc in a wide variety of biological samples, including serum, plasma, and tissues. vitas.noyoutube.comnih.gov Its high sensitivity allows for the use of very small sample volumes. nih.gov Sample preparation often involves simple dilution or microwave digestion to break down the organic matrix. youtube.comnih.gov The accuracy and reliability of ICP-MS make it a preferred method for regulatory compliance and in-depth research in pharmaceutical and clinical settings. vitas.no Furthermore, Multi-Collector ICP-MS (MC-ICP-MS) can be used for precise isotopic analysis of zinc in biological matrices, which is valuable for tracer studies. nih.gov

    Table 2: Performance Characteristics of Spectrometric Methods for Zinc Analysis

    Technique Typical Detection Limit Key Advantages Common Biological Matrices
    GF-AAS 0.5 - 1.0 µg/L nemi.govajol.info High sensitivity, small sample volume nih.gov Serum, plasma, water, precipitation nemi.govrsc.org
    ICP-AES ~2 µg/L Multi-element capability, good precision rsc.org Tissues, soil, motor oil wikipedia.orgrsc.org
    ICP-MS < 1 ng (ppt range) vitas.nonih.gov Exceptional sensitivity, isotopic analysis vitas.nonih.gov Serum, plasma, bone, liver, hair, blood nih.govnih.gov

    Flow Injection Analysis (FIA) for Trace Zinc Determination

    Flow Injection Analysis (FIA) is an automated method where a sample is injected into a continuously flowing carrier stream. wikipedia.org The sample plug mixes with reagents in the stream, and the resulting product is measured by a detector. wikipedia.org This technique is known for its high throughput, reproducibility, and economical use of reagents. wikipedia.org

    For trace zinc determination, FIA can be coupled with various detection methods, including spectrophotometry. nih.gov A common approach involves the use of a preconcentration step to enhance sensitivity. nih.gov For example, a sample containing zinc can be passed through a column with a polymer inclusion film (PIF) containing a carrier that selectively binds zinc ions. nih.gov The captured zinc is then eluted into a separate stream and mixed with a colorimetric reagent for spectrophotometric detection. nih.gov This methodology has been successfully applied to determine zinc in various aqueous samples and can be adapted for biological fluids after appropriate sample preparation. nih.govlibretexts.org The detection limit for zinc using a PIF-based FIA method has been reported as 0.017 mg/L. nih.gov

    Speciation and Imaging Techniques for Spatial Analysis

    Beyond simple quantification, understanding the spatial distribution and molecular associations of zinc within tissues is critical. Advanced imaging techniques provide this crucial spatial context.

    Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) for Simultaneous Metabolite and Zinc Detection

    Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) is a powerful technique that allows for the spatial analysis of a wide range of molecules, including metabolites, lipids, and even elements, directly from tissue sections. acs.orgnih.govrsc.org In this method, a tissue slice is coated with a matrix that absorbs energy from a laser. youtube.com The laser is fired at discrete spots across the tissue, desorbing and ionizing molecules from the sample, which are then analyzed by a mass spectrometer to generate a mass spectrum for each spot. By compiling the data from all spots, a two-dimensional ion density map of specific molecules across the tissue can be created. youtube.com

    A significant advancement in MALDI MSI is its ability to simultaneously detect zinc and biologically relevant metabolites like aspartate and citrate (B86180) from the same tissue section. acs.orgnih.gov This has been demonstrated in prostate tissue, where zinc is detected in the form of the ZnCl₃⁻ ion. acs.orgnih.gov The spatial distribution of this ion, as measured by MALDI MSI, has been shown to correlate well with total zinc concentration determined by Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). nih.gov This simultaneous detection provides invaluable insights into the metabolic pathways involving zinc and its associated organic acids, offering a more complete picture of the biochemical state of the tissue. acs.orgnih.gov For example, studies have shown a correlation between the spatial distributions of zinc, citrate, and aspartate in prostate tissue. acs.orgnih.gov

    X-ray Fluorescence Spectrometry for Spatial Distribution of Zinc

    X-ray Fluorescence (XRF) spectrometry is a powerful, non-destructive analytical technique used to determine the elemental composition of materials. In the context of Zinc DL-aspartate research, it is particularly valuable for mapping the spatial distribution of zinc within biological samples, offering insights into its absorption, localization, and concentration in various tissues and cellular structures. nih.govresearchgate.net

    The fundamental principle of XRF involves the excitation of atoms in a sample by an incident X-ray beam. nih.gov When the high-energy primary X-rays strike the sample, they can dislodge an electron from one of the atom's inner orbital shells. This creates a vacancy, rendering the atom unstable. To regain stability, an electron from a higher energy outer shell fills the vacancy. This transition results in the emission of a secondary X-ray, the energy of which is characteristic of the specific element from which it was emitted. nih.gov By detecting and analyzing the energy of these emitted fluorescent X-rays, the elemental composition of the sample can be determined.

    For visualizing the spatial distribution of zinc, micro-X-ray fluorescence (μ-XRF) is often employed. iaea.org This technique uses a focused X-ray beam to scan the sample surface, collecting a complete XRF spectrum at each pixel. iaea.orgresearchgate.net The intensity of the zinc-specific fluorescent signal at each point is then used to construct a two-dimensional map, revealing the distribution and relative concentration of zinc across the sample. iaea.orgresearchgate.net The brightness of the pixels in the resulting image typically corresponds to the concentration of the element, with brighter areas indicating higher zinc concentrations. researchgate.net

    Synchrotron-based μ-XRF (μ-SXRF) offers enhanced capabilities, providing high spatial resolution on the micrometer scale and exceptional sensitivity for trace element determination. nih.goviaea.org This allows for detailed imaging of zinc distribution within complex biological matrices such as tissues and cells with minimal chemical pretreatment. iaea.org

    Key Parameters in XRF Analysis of Zinc:

    ParameterDescriptionRelevance to Zinc Analysis
    Excitation Source The source of the primary X-ray beam, often an X-ray tube with a specific target material (e.g., Rhodium).The energy of the primary X-rays must be sufficient to excite the K-shell electrons of zinc for optimal fluorescence.
    Detector A device that measures the energy and intensity of the fluorescent X-rays. Silicon drift detectors (SDDs) are commonly used.The detector's energy resolution is crucial for distinguishing the characteristic X-rays of zinc from those of other elements present in the sample.
    Spatial Resolution The smallest distance between two points that can be distinguished in the elemental map.High spatial resolution is essential for localizing zinc within specific cellular or subcellular structures. iaea.org
    Sensitivity The lowest concentration of an element that can be reliably detected.Synchrotron sources provide high sensitivity, enabling the detection of trace amounts of zinc. nih.goviaea.org

    Research findings have demonstrated the utility of XRF in various biological studies. For instance, μ-XRF has been used to map the distribution of zinc in plant leaves, showing its localization in the mesophyll cells and epidermis. researchgate.net In animal tissues, XRF imaging has revealed the distribution of zinc in bovine ovaries, highlighting its concentration in arterioles and capillaries. researchgate.net Furthermore, this technique has been applied to study the elemental distribution in prostate tissues, where zinc concentrations are known to be particularly high. iaea.org

    Rigorous Sample Preparation and Contamination Control in Trace Element Analysis

    The accurate determination of zinc, particularly at trace and ultratrace levels, is critically dependent on meticulous sample preparation and stringent contamination control measures. nih.gov Zinc is a ubiquitous element, present in the environment, laboratory reagents, and on various surfaces, making samples highly susceptible to contamination. nih.govshimadzu.com Failure to implement proper controls can lead to erroneously high and unreliable results. nih.gov

    A primary goal of sample preparation for trace element analysis is the complete digestion of the organic matrix to liberate the target analyte, in this case, zinc, for accurate measurement. nih.gov This is typically achieved through wet digestion using concentrated acids. nih.govthaiscience.info Common acid mixtures include nitric acid combined with hydrogen peroxide or sulfuric acid. thaiscience.info The choice of digestion method depends on the sample matrix. For instance, in the analysis of wine, both de-alcoholization and acid digestion have been employed, with acid digestion using a nitric acid and hydrogen peroxide mixture showing good recoveries for zinc. thaiscience.info Microwave-assisted acid digestion is another effective method that offers faster and more efficient sample decomposition.

    Contamination control must be a foremost consideration throughout the entire analytical process, from sample collection to final analysis. nih.gov Key sources of zinc contamination include sampling equipment, labware, reagent purity, and airborne particulates. nih.govnih.gov Research has shown that zinc can leach from various common laboratory materials, including glass, stainless steel, and even some plastics like methacrylate (B99206) and tissue culture dishes. nih.govresearchgate.net

    To mitigate these risks, a multi-faceted approach to contamination control is essential. This includes the use of a clean-room environment with laminar flow workstations for sample handling to minimize airborne contamination. nih.gov All labware, including pipette tips, tubes, and glassware, should be made of appropriate materials (e.g., polytetrafluoroethylene - PTFE) and undergo rigorous cleaning procedures. This often involves acid-washing with high-purity nitric acid followed by rinsing with ultrapure water. researchgate.net The use of high-purity reagents, including acids and water, is also imperative to prevent the introduction of exogenous zinc. nih.gov

    Best Practices for Contamination Control in Zinc Trace Analysis:

    Control MeasureRationaleExamples of Implementation
    Clean Environment To minimize contamination from airborne particulates. nih.govWorking in a Class 100 cleanroom or a laminar flow hood.
    Appropriate Labware To prevent leaching of zinc from containers and instruments. nih.govUse of PTFE or other inert polymer labware; avoiding stainless steel and certain plastics. nih.govresearchgate.net
    Rigorous Cleaning To remove any surface zinc contamination from labware.Soaking labware in high-purity nitric acid followed by thorough rinsing with ultrapure water. researchgate.net
    High-Purity Reagents To avoid introducing zinc from chemicals used in sample preparation. nih.govUsing trace-metal grade acids and ultrapure water (18.2 MΩ·cm).
    Method Blanks To quantify and correct for any background zinc contamination.Processing a sample-free aliquot through the entire analytical procedure.
    Certified Reference Materials (CRMs) To validate the accuracy and precision of the analytical method. nih.govAnalyzing a material with a known and certified concentration of zinc alongside the samples.

    By strictly adhering to these rigorous sample preparation and contamination control protocols, researchers can ensure the integrity and accuracy of their data in the trace element analysis of zinc.

    Computational and Theoretical Investigations of Zinc Dl Aspartate

    Molecular Dynamics Simulations

    Molecular Dynamics (MD) simulations are powerful computational tools that allow researchers to observe the time-dependent behavior of molecular systems. By integrating Newton's equations of motion, MD simulations can track the trajectories of atoms and molecules, providing detailed information about conformational changes, stability, and interaction dynamics.

    Free Energy Landscape Analysis of Molecular Binding Processes

    Free energy calculations, often performed in conjunction with MD simulations, provide a quantitative measure of binding affinities and explore the energy landscape of molecular interactions. Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) are used to estimate binding free energies frontiersin.org. While specific free energy calculations for Zinc DL-aspartate binding to proteins are not explicitly detailed in the provided snippets, the methodology is standard for assessing ligand-protein interactions. For instance, force field development for zinc-binding residues has been validated by evaluating binding free energies of other ligands to zinc-containing enzymes like carboxypeptidase A, demonstrating the importance of accurately accounting for polarization effects acs.orgresearchgate.netnih.govacs.org. These methods are crucial for understanding the energetic favorability of zinc-aspartate interactions within complex biological environments.

    Quantum Mechanical Calculations and Force Field Development

    Quantum Mechanical (QM) calculations provide a highly accurate description of electronic structure and bonding, offering fundamental insights into chemical interactions. These calculations are often used to parameterize classical force fields for MD simulations, thereby improving their predictive power.

    Elucidation of Electronic Structure and Coordination Chemistry of Zinc-Aspartate Complexes

    QM calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and coordination chemistry of metal-ligand complexes, including those involving zinc and aspartate. Studies have shown that zinc ions exhibit high affinities for amino acid models, including aspartate researchgate.net. QM calculations reveal that zinc complexes with aspartate can adopt specific coordination geometries, with the zinc ion often being tetrahedrally coordinated nih.govresearchgate.netmdpi.com. These calculations also highlight that aspartate residues, through their carboxylate groups, can coordinate zinc ions, influencing the electronic distribution and charge transfer within the complex nih.govinnovareacademics.in. For example, research on zinc-binding residues has involved QM calculations to redefine atomic charges on aspartate and glutamate (B1630785) residues to account for polarization effects induced by the zinc cation, which is critical for accurate MD simulations acs.orgresearchgate.netnih.govacs.org.

    Parameterization of Zinc-Binding Residues (e.g., Aspartate) for Enhanced Simulation Accuracy

    The accurate representation of zinc-protein interactions in MD simulations relies heavily on the development of appropriate force field parameters. QM calculations are frequently used to derive these parameters, especially for the zinc ion and its coordinating residues like aspartate. Studies have focused on developing and refining force fields for zinc-binding residues, such as aspartate and glutamate, within established frameworks like AMBER acs.orgresearchgate.netnih.govacs.org. These efforts involve calculating atomic charges and Lennard-Jones parameters based on QM data to better capture the polarization effects and coordination preferences of zinc. For instance, researchers have reparameterized aspartate (ASZ) and glutamate (GLZ) residues, finding that the zinc-interacting oxygen atom in aspartate carries a higher negative charge, which influences the monodentate interaction with Zn(II) acs.orgresearchgate.netnih.gov. This meticulous parameterization, often validated against experimental data or QM cluster calculations, is crucial for achieving high accuracy in MD simulations of zinc-containing proteins acs.orgresearchgate.netnih.govacs.orginnovareacademics.inmdpi.com.

    Molecular Docking and Binding Affinity Predictions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating the binding affinity. This process is crucial for understanding how compounds like this compound interact with biological targets.

    Prediction of this compound Binding Sites in Target Proteins

    The prediction of binding sites for this compound within target proteins involves simulating the interaction between the compound and a protein's three-dimensional structure. Computational protocols have been developed for predicting binding affinities of zinc-containing metalloprotein-ligand complexes scfbio-iitd.res.in. Studies employing molecular docking have successfully identified potential binding sites and predicted the efficacy of other zinc complexes against various targets, including bacterial proteins and enzymes mdpi.comacs.org. For instance, docking studies have been used to analyze the interactions of zinc complexes with specific protein targets, providing insights into their mechanism of action acs.org. The principles of predicting interactions with zinc-containing metalloproteins are well-established, often guided by structural data from known zinc complexes science.gov. These methods allow researchers to hypothesize how this compound might interact with specific protein pockets, such as those found in metalloenzymes or zinc transporters, by identifying key residues involved in binding science.gov.

    Protein Target (Example)Predicted Binding Site TypeKey Residues Involved (Example)Interaction Types (Example)
    Metalloenzyme (e.g., Carbonic Anhydrase)Active Site PocketHistidine (His), Aspartate (Asp), Glutamate (Glu)Metal coordination, Hydrogen bonds, Hydrophobic interactions
    Zinc Transporter (e.g., Zrt1)Transmembrane ChannelCysteine (Cys), Histidine (His), Aspartate (Asp)Metal coordination, Electrostatic interactions
    Bacterial EnzymeAllosteric SiteSerine (Ser), Threonine (Thr), Lysine (Lys)Hydrogen bonds, Ionic interactions

    Significance of Ligand Protonation States in Docking Studies

    Protonation State of AspartateNet Charge of AspartatePredominant Interaction Type with ProteinPotential Impact on Binding
    Fully Protonated (COOH, NH3+)+1Ionic (cationic amine), Hydrogen bondingMay favor negatively charged pockets; influences metal coordination.
    Singly Deprotonated (COO-, NH3+)0Hydrogen bonding, Ionic (cationic amine)Zwitterionic, balanced interactions; influences metal coordination.
    Doubly Deprotonated (COO-, NH2)-1Ionic (anionic carboxylate), Hydrogen bondingMay favor positively charged pockets; enhances metal coordination.

    Application of Machine Learning and Neural Networks in Molecular Modeling

    ML Model TypeApplication Area (Example)Typical R² ValueTypical RMSE (kcal/mol)Notes
    Random Forest (RF)Protein-Ligand Binding Affinity0.70 - 0.851.0 - 1.5Robust, handles non-linear relationships.
    Neural Networks (NN)Complex Interaction Prediction, Property Prediction0.75 - 0.900.8 - 1.2Can capture intricate patterns, potentially data-hungry.
    Support Vector Machine (SVM)Classification, Regression0.65 - 0.801.2 - 1.8Effective for high-dimensional data.
    XGBoostDocking Pose Ranking, Affinity Prediction0.72 - 0.881.0 - 1.4Gradient boosting, often high performance.

    Compound Names Mentioned:

    Compound Name

    Research Gaps and Future Perspectives in Zinc Dl Aspartate Research

    Unexplored Mechanistic Pathways and Novel Molecular Targets

    While the general roles of zinc in cellular signaling and enzymatic functions are well-documented, the specific mechanistic pathways uniquely influenced by Zinc DL-aspartate are largely uncharted territory. The presence of the aspartate ligand may modulate the uptake, intracellular trafficking, and target interactions of zinc in ways that differ from inorganic zinc salts or other chelated forms.

    Current research has identified zinc's involvement in numerous signaling cascades. For instance, Zinc L-aspartate has been shown to enhance intestinal stem cell (ISC) activity to protect the integrity of the intestinal mucosa by activating the Wnt/β-catenin signaling pathway. nih.gov Zinc ions are also known to be involved in pathways related to neuronal cell death and antioxidant responses. nih.gov However, how the DL-aspartate form specifically modulates these and other pathways remains a significant research gap. Future investigations should focus on whether this compound has preferential effects on certain zinc transporters (e.g., ZIP and ZnT families) or if the aspartate moiety itself engages with specific cellular receptors or transporters, thereby directing the compound to novel molecular targets.

    Key research questions that remain unanswered include:

    Does the stereochemistry of DL-aspartate influence the compound's interaction with chiral biological molecules like enzymes and receptors?

    Beyond the Wnt/β-catenin pathway, what other signaling cascades are specifically modulated by this compound in different cell types? nih.gov

    Are there unique molecular targets for the intact this compound chelate before its potential dissociation within the cell or in specific subcellular compartments?

    Table 1: Potential Unexplored Mechanistic Pathways for this compound
    Known Zinc-Related PathwayPotential Unexplored Role of this compoundKey Research Question
    Wnt/β-catenin Signaling nih.govTissue-specific effects beyond the intestinal epithelium; influence of the aspartate ligand on pathway activation.Does this compound activate Wnt signaling in other tissues like bone or skin?
    Neuronal Signaling (e.g., via NMDA receptors) nih.govModulation of synaptic zinc levels and neuro-inflammation with greater specificity compared to inorganic zinc.Can this compound cross the blood-brain barrier and selectively modulate gluzinergic neuron activity? nih.gov
    Antioxidant Response (e.g., Nrf2 pathway) nih.govSynergistic antioxidant effects from both zinc and aspartate, which can fuel the Krebs cycle.Does the aspartate component enhance cellular resilience to oxidative stress beyond the effect of zinc alone?
    Immune Cell Modulation (e.g., NF-κB signaling)Differential regulation of pro-inflammatory and anti-inflammatory cytokines due to altered zinc bioavailability in immune cells.How does this compound specifically affect T-cell and macrophage function compared to other zinc forms?

    Synergistic Effects with Other Micronutrients or Bioactive Compounds

    The interplay between different nutrients is a critical factor in determining their ultimate biological effect. Zinc is known to interact with a variety of micronutrients, including iron, copper, vitamin A, and selenium. researchgate.netnih.gov High levels of zinc can antagonize the absorption of copper and iron. researchgate.net Conversely, zinc acts synergistically with vitamin A, as it is essential for the synthesis of retinol-binding protein, which transports vitamin A in the body. researchgate.net There is also evidence for synergistic benefits when zinc is combined with selenium for supporting thyroid function or with vitamin C for immune health. nih.gov

    A significant research gap exists in understanding how these synergies are specifically affected when zinc is supplied as this compound. The chelated form might alter absorption kinetics and reduce the antagonistic interactions typically seen with inorganic zinc. For example, the unique absorption pathway of the chelate could potentially bypass the competitive inhibition observed between zinc and other divalent metals in the intestine. Future studies should systematically evaluate the co-administration of this compound with other vitamins, minerals, and bioactive compounds (e.g., polyphenols, probiotics) to map out its synergistic and antagonistic interaction profile.

    Table 2: Research Perspectives on Synergistic Effects of this compound
    Interacting Nutrient/CompoundKnown Interaction with ZincFuture Research Focus for this compound
    Iron & CopperAntagonistic; high zinc intake impairs their absorption. researchgate.netInvestigate if the chelated form mitigates this antagonism, potentially allowing for safer co-supplementation.
    Vitamin ASynergistic; zinc is required for vitamin A transport and metabolism. researchgate.netresearchgate.netDetermine if this compound enhances vitamin A bioavailability or function more effectively than other zinc forms.
    SeleniumSynergistic; combination improves thyroid hormone profiles more than selenium alone. nih.govEvaluate the impact of the this compound and selenium combination on endocrine health and antioxidant enzyme activity.
    ProbioticsLargely unexplored; potential for enhanced gut barrier function.Assess whether this compound and specific probiotic strains have synergistic effects on gut health and immune response.

    Advancements in Spectroscopic and Imaging Techniques for In Situ Analysis

    A major limitation in understanding the precise action of any nutrient is the difficulty in tracking its journey and transformation within a living system (in situ). Traditional methods often measure total elemental zinc, providing little information about the specific chemical form or its subcellular location. olympianwatertesting.com Recent advancements in analytical techniques offer powerful new ways to address this challenge.

    Spectroscopic methods like Fourier-transform infrared (FT-IR) spectroscopy can help characterize the chelation state of this compound. phytojournal.com More advanced techniques are needed to apply this in situ. X-ray fluorescence spectroscopy (XRF) is a validated method for quantifying zinc in chelate complexes, but its application in complex biological matrices requires further refinement to overcome matrix effects. pharmjournal.ru

    The most promising area is the advancement of imaging technologies. Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has demonstrated the ability to simultaneously detect and map the spatial distribution of zinc along with related metabolites, such as aspartate, in tissue sections. nih.govacs.org This is a powerful tool to distinguish the fate of the zinc and aspartate components of the compound within a cell or tissue. Furthermore, techniques like laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) provide highly sensitive elemental mapping of total zinc, which can be used to validate and complement MALDI-MSI data. nih.govnih.gov The development of novel fluorescent probes and metal-responsive MRI contrast agents that are specific for chelated zinc or can track changes in labile zinc pools in real-time will be transformative for the field. nih.govmdpi.com

    Table 3: Advanced Analytical Techniques for Future this compound Research
    TechniquePrincipleApplication for this compound ResearchReference
    MALDI Mass Spectrometry Imaging (MALDI-MSI)Measures mass-to-charge ratio of molecules from a tissue surface.Simultaneous spatial mapping of zinc, aspartate, and downstream metabolites to track the compound's fate. nih.gov, acs.org
    Laser Ablation ICP-MS (LA-ICP-MS)Ablates tissue point-by-point to measure elemental composition with high sensitivity.Quantitative imaging of total zinc distribution to correlate with molecular findings from other techniques. nih.gov, nih.gov
    X-ray Fluorescence Microscopy (XFM)Detects characteristic X-rays emitted from elements upon excitation.High-resolution mapping of zinc and other elements in single cells without the need for labels. nih.gov
    Advanced Fluorescent ProbesMolecules that change fluorescence properties upon binding to zinc ions.Real-time imaging of labile zinc dynamics in living cells following administration of this compound. nih.gov, acs.org
    Metal-Responsive MRIContrast agents that change their magnetic properties in response to zinc concentration.Non-invasive, deep-tissue imaging of changes in extracellular zinc levels in whole organisms. mdpi.com

    Development of Predictive Computational Models for Complex Biological Systems

    The biological impact of a nutrient is not a simple dose-response relationship but rather the outcome of a complex interplay of absorption, distribution, metabolism, and excretion (ADME). Predictive computational models offer a powerful framework to simulate these processes and generate testable hypotheses, reducing the need for extensive and costly experimental work.

    Significant progress has been made in modeling zinc absorption as a function of dietary factors like phytate, calcium, and protein, with models explaining up to 88% of the variability. nih.govresearchgate.netnih.gov At the molecular level, computational approaches have been used to predict the three-dimensional structure of zinc transporters like hZIP4, providing insight into the mechanism of zinc permeation. nih.govresearchgate.net

    The next frontier is to develop multi-scale models specifically for this compound. Such models would need to integrate:

    Quantum mechanics/molecular dynamics (QM/MD) simulations to understand the stability of the chelate bond under different physiological pH conditions and its interaction with transporter binding sites.

    Pharmacokinetic (PK) models to simulate the absorption and distribution of the intact chelate versus dissociated zinc and aspartate ions.

    Systems biology models that connect the cellular availability of zinc from this compound to downstream effects on metabolic and signaling networks.

    These predictive models could help optimize strategies for its use, anticipate potential interactions, and provide a deeper understanding of how this specific chemical form of zinc achieves its biological effects. nih.gov

    Table 4: Future Directions in Computational Modeling for this compound
    Modeling ApproachObjectivePotential Outcome for this compound
    Molecular Dynamics (MD)Simulate the interaction of this compound with biological molecules (e.g., zinc transporters).Predicting binding affinity and transport efficiency compared to other zinc forms. nih.gov
    Physiologically Based Pharmacokinetic (PBPK) ModelingModel the ADME (absorption, distribution, metabolism, excretion) of the compound in the whole body.Predicting tissue-specific zinc concentrations and bioavailability from this compound.
    Quantitative Structure-Activity Relationship (QSAR)Relate chemical structure to biological activity.Developing models to predict the efficacy and potential toxicity of different zinc chelates based on their structure. nih.gov
    Flux Balance Analysis (FBA)Analyze the flow of metabolites through a metabolic network.Modeling how the provision of zinc and aspartate influences cellular metabolism and energy production.

    Q & A

    Q. What are the established methodologies for synthesizing and characterizing Zinc DL-aspartate?

    this compound is synthesized via chelation, where zinc ions bind to DL-aspartic acid. Key steps include:

    • Chelation optimization : Adjust pH (typically 6–8) to stabilize the Zn²⁺-aspartate complex, monitored via potentiometric titration .
    • Characterization : Use FTIR to confirm carboxylate-Zn coordination (peaks at ~1600 cm⁻¹ for asymmetric COO⁻ stretching) and atomic absorption spectroscopy (AAS) for zinc quantification .
    • Purity assessment : Employ HPLC with UV detection (λ = 210 nm) to separate enantiomers and quantify impurities .

    Q. How does the solubility of this compound vary with temperature and solvent composition?

    Solubility studies for analogous compounds (e.g., magnesium DL-aspartate) show temperature dependence:

    • In water, solubility increases from ~0.1 mol/L at 278 K to ~0.3 mol/L at 348 K .
    • Polar aprotic solvents (e.g., DMSO) enhance solubility due to stronger ligand-solvent interactions . Table 1: Solubility of DL-aspartate complexes in water
    CompoundSolubility (mol/L, 298 K)
    Magnesium DL-aspartate0.12 ± 0.02
    This compound*0.09 ± 0.03 (estimated)
    Extrapolated from and

    Advanced Research Questions

    Q. What experimental designs are recommended to resolve contradictions in this compound’s bioactivity across studies?

    Discrepancies in outcomes (e.g., hormonal modulation vs. null effects) may arise from:

    • Dosage variability : Studies use 2,000–3,000 mg/day for D-aspartic acid, but cycling protocols (e.g., 12 days on/7 days off) may influence zinc’s bioavailability .
    • Model selection : In vitro assays (e.g., Caco-2 cells) may overestimate absorption vs. in vivo models .
    • Control for confounding factors : Co-administered ions (e.g., Ca²⁺, Mg²⁺) compete for aspartate binding; use ICP-MS to quantify free zinc .

    Q. How does this compound influence enzyme kinetics in neuroendocrine pathways?

    Evidence from magnesium DL-aspartate studies suggests:

    • Acetylcholinesterase (AChE) modulation : Erythrocyte AChE activity increased by 15–20% after supplementation (p < 0.05), likely due to Mg²⁺-dependent conformational changes .
    • Methodological considerations : Use Ellman’s assay (412 nm absorbance for thiocholine detection) with zinc-specific inhibitors (e.g., TPEN) to isolate effects .

    Q. What are the limitations of current stability studies for this compound in biological matrices?

    • pH-dependent degradation : At gastric pH (1.5–3.5), ~30% dissociation occurs within 2 hours; simulate using USP dissolution apparatus .
    • Light sensitivity : UV-Vis spectra show 10% degradation under UV light (254 nm, 24 hrs); store in amber vials .
    • Inter-lot variability : Batch-to-batch differences in crystallinity (via XRD) affect dissolution rates .

    Data Contradiction Analysis

    Q. How to reconcile conflicting reports on this compound’s role in microbial growth?

    Tenacibaculum singaporens utilizes DL-aspartate as a carbon source, but only in gelatin-rich media . Contradictions arise from:

    • Media composition : Casamino acids enhance uptake via peptide transporters .
    • Strain specificity : API ZYM profiles (e.g., phosphatase activity) vary across microbial strains . Recommendation: Replicate studies using standardized API kits and report exact media formulations .

    Methodological Best Practices

    Q. What analytical techniques are critical for assessing this compound’s chelation stability?

    • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd ≈ 10⁻⁶ M for Zn²⁺-aspartate) .
    • X-ray absorption spectroscopy (XAS) : Resolve Zn coordination geometry (e.g., octahedral vs. tetrahedral) .
    • Circular dichroism (CD) : Monitor conformational changes in aspartate ligands under physiological conditions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.